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Compound of Interest

Compound Name:
1-(Phenylsulfonyl)-3-indoleboronic

acid

Cat. No.: B151397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(Phenylsulfonyl)-3-
indoleboronic acid, a key building block in organic synthesis and medicinal chemistry. It

covers its physicochemical properties, safety information, synthesis, and applications, with a

focus on its role in drug discovery.

Core Properties and Data
Physicochemical Properties
The fundamental physical and chemical properties of 1-(Phenylsulfonyl)-3-indoleboronic
acid are summarized below. The compound is typically an off-white to pale pink powder.[1]
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Property Value Source(s)

CAS Number 129271-98-3 [1][2]

Molecular Formula C₁₄H₁₂BNO₄S [2][3]

Molecular Weight 301.13 g/mol [1][2]

Melting Point 144 °C (decomposes) [1]

Boiling Point (Predicted) 581.4 ± 60.0 °C (Predicted)

Density (Predicted) 1.34 ± 0.1 g/cm³ (Predicted)

pKa (Predicted) 7.98 ± 0.30 (Predicted)

Appearance Off-white to pale pink powder

Purity Typically ≥97% [1]

Chemical Identifiers and Spectroscopic Data
Identifier Value Source(s)

MDL Number MFCD02681892 [1]

PubChem Substance ID 24880138 [1]

InChI

1S/C14H12BNO4S/c17-

15(18)13-10-16(14-9-5-4-8-

12(13)14)21(19,20)11-6-2-1-3-

7-11/h1-10,17-18H

[1]

InChIKey
YKTZLHLBQGCFQX-

UHFFFAOYSA-N
[1]

SMILES
OB(O)c1cn(c2ccccc12)S(=O)

(=O)c3ccccc3
[1]

Spectroscopic Data: While specific spectra are not publicly available in databases,

comprehensive analytical data (including NMR, HPLC, and LC-MS) are often available from

commercial suppliers upon request. Predicted Collision Cross Section (CCS) values for various

adducts have been calculated.[3]
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Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be

followed.

Category Information Source(s)

GHS Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation)

Precautionary Statements

P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.)

Storage Temperature 2-8°C [1]

Storage Class 11 (Combustible Solids) [1]

Personal Protective Equipment
Eyeshields, gloves, type N95

(US) dust mask
[1]

WGK (Water Hazard Class)
WGK 3 (severely hazardous to

water)
[1]

Synthesis and Experimental Protocols
General Synthesis Protocol
The synthesis of indolylboronic acids often involves the lithiation of a protected halo-indole

followed by quenching with a borate ester.[4] For 1-(Phenylsulfonyl)-3-indoleboronic acid, a

common route starts with 1-(Phenylsulfonyl)-3-bromoindole.

Methodology:
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Protection and Bromination: Indole is first protected at the N1 position with a phenylsulfonyl

group. Subsequent bromination at the C3 position yields the 1-(Phenylsulfonyl)-3-

bromoindole precursor.

Lithiation: The precursor is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl

ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g.,

Argon, Nitrogen).

Halogen-Metal Exchange: A strong organolithium base, such as n-butyllithium (nBuLi), is

added dropwise to the solution. The base facilitates a halogen-metal exchange, replacing the

bromine atom with lithium.[4]

Borylation: A trialkyl borate, such as triisopropyl borate [B(OiPr)₃], is added to the reaction

mixture. The organolithium species acts as a nucleophile, attacking the boron atom.

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions (e.g.,

dilute HCl) to yield the final 1-(Phenylsulfonyl)-3-indoleboronic acid product.

Purification: The crude product is typically purified by recrystallization or column

chromatography.
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Fig 1. General workflow for the synthesis of 1-(Phenylsulfonyl)-3-indoleboronic acid.
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Applications in Research and Development
Key Role in Suzuki-Miyaura Cross-Coupling
1-(Phenylsulfonyl)-3-indoleboronic acid is primarily used as an organoboron reagent in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone

of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl

structures. The phenylsulfonyl protecting group on the indole nitrogen enhances the stability

and modifies the electronic properties of the molecule.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Reaction Setup: To a reaction vessel under an inert atmosphere, add 1-(Phenylsulfonyl)-3-
indoleboronic acid (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.1 eq.), a

palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

[5][6]

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and

water (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O).[7]

Reaction Conditions: Heat the mixture with vigorous stirring to the required temperature

(typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,

Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude

product by column chromatography or recrystallization to yield the 3-aryl-1-

(phenylsulfonyl)indole.
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Fig 2. Catalytic cycle of the Suzuki-Miyaura reaction featuring the boronic acid.

Applications in Drug Discovery
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The 1-(phenylsulfonyl)-1H-indole scaffold is of significant interest in medicinal chemistry. Its

structural features are present in ligands designed for complex biological targets, such as those

implicated in neurodegenerative diseases.

A notable application is the development of multifunctional ligands for Alzheimer's disease.[8][9]

Research has shown that by attaching specific pharmacophores to the 1-(phenylsulfonyl)-1H-

indole core, it is possible to create compounds that simultaneously target multiple pathological

pathways of the disease.

Mechanism of Action for Derived Ligands:

Cholinesterase Inhibition: Ligands incorporating this scaffold have been designed to inhibit

both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these

enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in

symptomatic treatment of Alzheimer's.[8]

5-HT₆ Receptor Antagonism: The same molecules can act as potent antagonists for the

serotonin 6 (5-HT₆) receptor. Blocking this receptor is believed to have pro-cognitive effects.

[8]

Anti-Aggregation Properties: Certain derivatives have demonstrated the ability to inhibit the

aggregation of both amyloid-beta (Aβ) plaques and tau protein tangles, two of the primary

hallmarks of Alzheimer's pathology.[8][9]

This multi-target approach, enabled by the versatile indole core, represents a promising

strategy for developing disease-modifying therapies.
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Fig 3. Multi-target mechanism of ligands derived from the core scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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